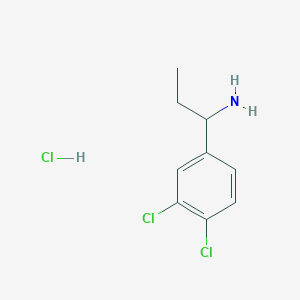![molecular formula C8H11BrClNO B6166189 2-[(1S)-1-aminoethyl]-5-bromophenol hydrochloride CAS No. 2751603-33-3](/img/no-structure.png)
2-[(1S)-1-aminoethyl]-5-bromophenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1S)-1-aminoethyl]-5-bromophenol hydrochloride, commonly referred to as 2-AEPH, is an organic compound used for a variety of scientific research applications due to its unique structure and properties. This compound is synthesized from the reaction of 5-bromophenol, an aromatic hydrocarbon, and 1-aminoethyl chloride, an amine. This reaction forms a covalent bond, creating a new molecule with a distinct structure and properties. 2-AEPH has been studied extensively due to its ability to interact with a variety of biological molecules, making it a useful tool for researchers.
科学的研究の応用
2-AEPH has a variety of applications in scientific research due to its unique structure and properties. It has been used as a tool to study the structure and function of proteins, as it can interact with a variety of biological molecules. Specifically, 2-AEPH has been used to study the structure and function of enzymes, as it can inhibit their activity. Additionally, it has been used to study the structure and function of DNA and RNA, as it can bind to these molecules.
作用機序
2-AEPH has a variety of mechanisms of action, depending on its target molecule. When interacting with proteins, 2-AEPH can bind to the active site of the enzyme and inhibit its activity. Additionally, it can bind to other proteins and alter their structure or function. When interacting with DNA and RNA, 2-AEPH can bind to the base pairs of the molecules and alter their structure or function.
Biochemical and Physiological Effects
2-AEPH has a variety of biochemical and physiological effects, depending on its target molecule. When interacting with proteins, 2-AEPH can inhibit the activity of enzymes, leading to a decrease in the production of certain metabolites. Additionally, it can bind to other proteins and alter their structure or function, leading to a variety of physiological effects. When interacting with DNA and RNA, 2-AEPH can bind to the base pairs of the molecules and alter their structure or function, leading to a variety of physiological effects.
実験室実験の利点と制限
2-AEPH has a variety of advantages and limitations for lab experiments. One of the main advantages of using 2-AEPH is its ability to interact with a variety of biological molecules, making it a useful tool for researchers. Additionally, it is relatively easy to synthesize and is relatively stable, making it easy to store and use in experiments. One of the main limitations of 2-AEPH is its toxicity, as it can be toxic to cells and organisms at high concentrations.
将来の方向性
There are a variety of potential future directions for research related to 2-AEPH. One potential direction is to further explore its mechanism of action, as it can interact with a variety of biological molecules. Additionally, further research could be done to explore its potential applications in medicine, as it has been shown to interact with proteins and DNA/RNA. Additionally, further research could be done to explore its potential toxicity, as it can be toxic to cells and organisms at high concentrations. Finally, further research could be done to explore its potential uses in other scientific fields, such as materials science or environmental science.
合成法
2-AEPH is synthesized by the reaction of 5-bromophenol and 1-aminoethyl chloride. The reaction is carried out in a solvent, such as ethanol or methanol, and catalyzed by a base, such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, with the bromine atom of the 5-bromophenol molecule being replaced by the amine group of the 1-aminoethyl chloride. The product of the reaction is 2-AEPH, which is isolated from the reaction mixture by precipitation.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(1S)-1-aminoethyl]-5-bromophenol hydrochloride involves the reaction of 5-bromosalicylaldehyde with (S)-1-aminoethanol, followed by acidification with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "5-bromosalicylaldehyde", "(S)-1-aminoethanol" ], "Reaction": [ "5-bromosalicylaldehyde is reacted with (S)-1-aminoethanol in the presence of a suitable solvent and a catalyst such as p-toluenesulfonic acid.", "The reaction mixture is stirred at a suitable temperature for a specific time until the reaction is complete.", "The resulting product is then purified by column chromatography to obtain the desired compound.", "The compound is then treated with hydrochloric acid to obtain the hydrochloride salt of 2-[(1S)-1-aminoethyl]-5-bromophenol." ] } | |
CAS番号 |
2751603-33-3 |
分子式 |
C8H11BrClNO |
分子量 |
252.5 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



